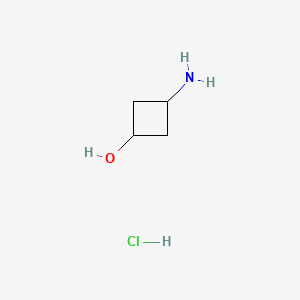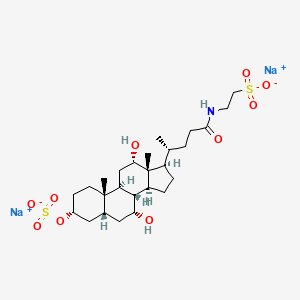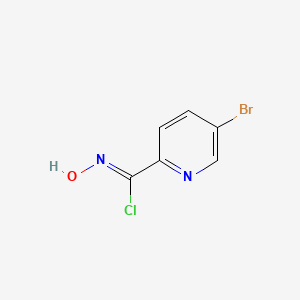
Chlorure de 5-bromo-N-hydroxypicolinimidoyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.47 g/mol. It is an intermediate in the synthesis of heterocyclic derivatives, which are useful as antibacterial agents for treating bacterial infections.
Applications De Recherche Scientifique
5-Bromo-N-hydroxypicolinimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is studied for its potential antibacterial properties and its role in inhibiting bacterial growth.
Medicine: Research is ongoing to explore its use in developing new antibacterial agents for treating infections.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
Target of Action
5-Bromo-N-hydroxypicolinimidoyl Chloride is primarily used as an intermediate in the synthesis of heterocyclic derivatives . These derivatives are known to be effective antibacterial agents, suggesting that the compound’s primary targets are bacterial cells .
Mode of Action
Given its role as an intermediate in the synthesis of antibacterial agents, it can be inferred that the compound interacts with its targets (bacterial cells) by disrupting essential biological processes, leading to the inhibition of bacterial growth .
Biochemical Pathways
Antibacterial agents typically exert their effects by interfering with bacterial cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways .
Result of Action
The molecular and cellular effects of 5-Bromo-N-hydroxypicolinimidoyl Chloride’s action are likely related to its role as an intermediate in the synthesis of antibacterial agents. These agents typically work by inhibiting bacterial growth, leading to the eventual death of the bacterial cells .
Méthodes De Préparation
The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride involves several steps. One common method includes the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-2-pyridinecarbonyl chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield 5-Bromo-N-hydroxypicolinimidoyl chloride. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Analyse Des Réactions Chimiques
5-Bromo-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted picolinimidoyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-bromo-2-pyridinecarboxylic acid and hydroxylamine.
Common reagents used in these reactions include thionyl chloride, hydroxylamine hydrochloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
5-Bromo-N-hydroxypicolinimidoyl chloride can be compared with other similar compounds, such as:
5-Bromo-2-pyridinecarboxylic acid: A precursor in the synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride.
N-hydroxypicolinimidoyl chloride: A similar compound without the bromine substituent, which may have different reactivity and biological activity.
5-Bromo-N-hydroxy-2-pyridinecarboximidoyl chloride: Another related compound with similar chemical properties.
The uniqueness of 5-Bromo-N-hydroxypicolinimidoyl chloride lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(2Z)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDNIGSLIWGZNV-POHAHGRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Br)/C(=N/O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
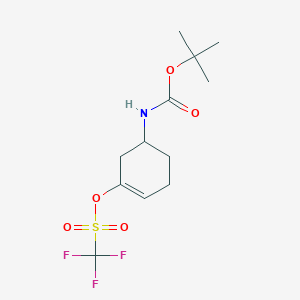
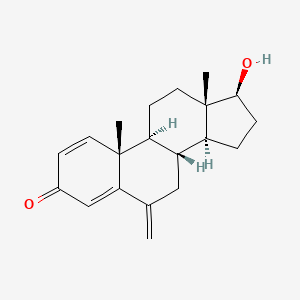
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)
![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)
